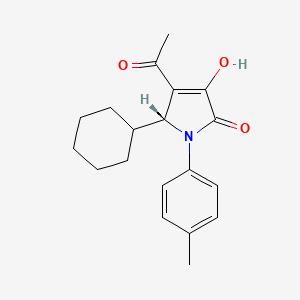
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- is a complex organic compound with the molecular formula C19H23NO3 This compound is characterized by its unique structure, which includes a pyrrol-2-one core, an acetyl group, a cyclohexyl ring, and a hydroxy group, among other functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrol-2-one ring.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Addition of the Cyclohexyl Ring: The cyclohexyl ring is added via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)-: Similar structure but different stereochemistry.
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-chlorophenyl)-: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(2R)-3-acetyl-2-cyclohexyl-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H23NO3/c1-12-8-10-15(11-9-12)20-17(14-6-4-3-5-7-14)16(13(2)21)18(22)19(20)23/h8-11,14,17,22H,3-7H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
GKYSYXOYQGXXJB-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2[C@@H](C(=C(C2=O)O)C(=O)C)C3CCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


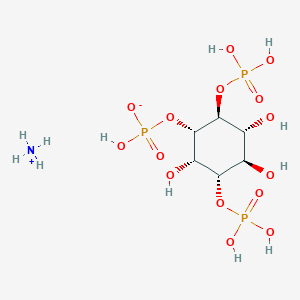
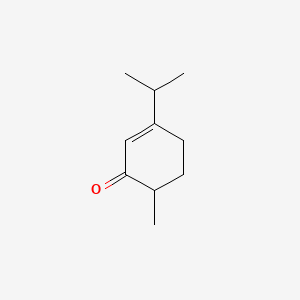
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
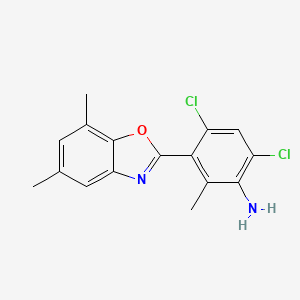
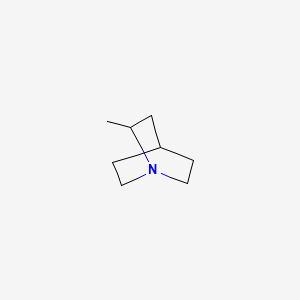
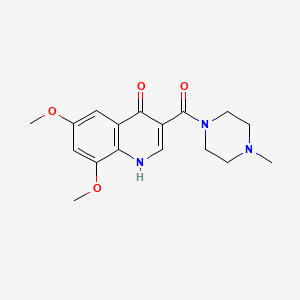
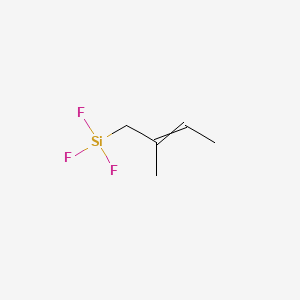
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
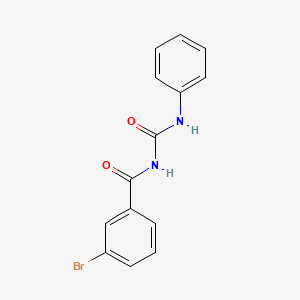
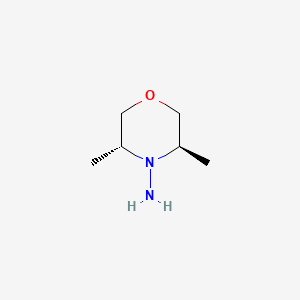
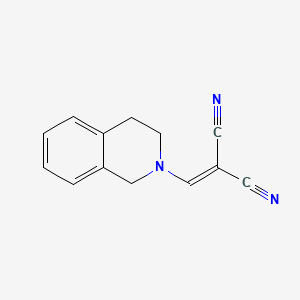
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
